1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1258650-64-4
VCID: VC2818997
InChI: InChI=1S/C12H19N3O2/c1-9(2)11-10(8-16)12(14(3)13-11)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3
SMILES: CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol

1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1258650-64-4

Cat. No.: VC2818997

Molecular Formula: C12H19N3O2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde - 1258650-64-4

Specification

CAS No. 1258650-64-4
Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
IUPAC Name 1-methyl-5-morpholin-4-yl-3-propan-2-ylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H19N3O2/c1-9(2)11-10(8-16)12(14(3)13-11)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3
Standard InChI Key LMVVEHDNKSMPQX-UHFFFAOYSA-N
SMILES CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C
Canonical SMILES CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C

Introduction

The compound 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic molecule that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in pyrazole chemistry.

Synthesis Methods

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and appropriate carbonyl compounds. For 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a plausible synthesis route might involve:

  • Starting Materials: Morpholine, isopropyl hydrazine, and a suitable aldehyde or ketone.

  • Reaction Conditions: The reaction could be carried out under acidic conditions with heating to facilitate the formation of the pyrazole ring.

  • Purification: Techniques such as column chromatography might be used to isolate the product.

Biological Activities

Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a morpholine group could enhance solubility and bioavailability, while the isopropyl group might influence lipophilicity and membrane permeability.

Spectroscopic Analysis

Spectroscopic methods like NMR, FT-IR, and HRMS are typically used to elucidate the structure of such compounds. For example:

  • NMR Spectroscopy: Would show signals corresponding to the morpholine, isopropyl, and aldehyde protons.

  • FT-IR Spectroscopy: Would indicate the presence of specific functional groups, such as the aldehyde carbonyl.

  • HRMS Spectrometry: Would confirm the molecular weight and formula.

Potential Applications

Given the broad range of biological activities associated with pyrazoles, 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde could be explored for various therapeutic applications, including antimicrobial or anticancer research.

Table 2: Spectroscopic Data

Spectroscopic MethodExpected Signals/Peaks
NMR SpectroscopyMorpholine protons (around 3.5-4.0 ppm), isopropyl protons (around 1.2-1.5 ppm), aldehyde proton (around 9.5-10.5 ppm)
FT-IR SpectroscopyAldehyde carbonyl stretch (around 1720 cm1^{-1})
HRMS SpectrometryMolecular ion peak corresponding to C14_{14}H20_{20}N4_{4}O2_{2}

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